Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

Catalog No.
S704507
CAS No.
17134-17-7
M.F
C8H12Cl2O6
M. Wt
275.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-e...

CAS Number

17134-17-7

Product Name

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

IUPAC Name

2-[2-(2-carbonochloridoyloxyethoxy)ethoxy]ethyl carbonochloridate

Molecular Formula

C8H12Cl2O6

Molecular Weight

275.08 g/mol

InChI

InChI=1S/C8H12Cl2O6/c9-7(11)15-5-3-13-1-2-14-4-6-16-8(10)12/h1-6H2

InChI Key

IFOIGJKHVZBFPR-UHFFFAOYSA-N

SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl

Canonical SMILES

C(COCCOC(=O)Cl)OCCOC(=O)Cl

The exact mass of the compound Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethylene glycol bis(chloroformate) (CAS 17134-17-7) is a bifunctional, liquid-phase crosslinking agent and monomer characterized by its highly reactive chloroformate end-groups separated by a flexible, hydrophilic triethylene glycol (TEG) spacer. In industrial and advanced research settings, it is primarily procured as a precursor for synthesizing specialized polycarbonates, low-shrinkage dental resins, and advanced polymer-free drug delivery dimers. Its baseline value lies in providing a precise, pre-formed TEG linkage that imparts critical hydrophilicity and ductility to target molecules, bypassing the severe handling risks and stoichiometric challenges associated with using gaseous phosgene to link glycols [1].

Substituting triethylene glycol bis(chloroformate) with shorter-chain analogs or more hydrophobic aliphatic linkers (such as 1,6-hexanediol bischloroformate) fundamentally alters the physicochemical properties of the end product. In drug delivery and hydrogel applications, replacing the TEG spacer with a hydrophobic hexanediol chain drastically reduces the rate of surface hydrolysis, stalling the release kinetics of the active compound [1]. Furthermore, attempting to replace this specific monomer with conventional high-molecular-weight polycarbonates in resin formulations fails, as the high-MW alternatives cannot function as low-viscosity reactive diluents, leading to unworkable composite viscosities and increased polymerization shrinkage stress [2].

Linker-Dependent Release Kinetics in Polymer-Free Drug Dimers

In the synthesis of polymer-free corticosteroid dimer implants, the choice of bis(chloroformate) linker directly dictates the in vivo degradation and drug release rate. Dexamethasone dimers synthesized using triethylene glycol bis(chloroformate) (Dex-TEG-Dex) undergo predictable surface erosion, maintaining sustained therapeutic release for >6 months in vivo. In contrast, substituting this with the more hydrophobic 1,6-hexanediol bischloroformate (Dex-Hex-Dex) results in severely retarded, sub-therapeutic release kinetics due to the lack of sufficient hydrophilicity required for surface hydrolysis [1].

Evidence DimensionDrug release duration and erosion kinetics
Target Compound DataTEG bis(chloroformate) linker: Sustained, predictable therapeutic release (>6 months)
Comparator Or Baseline1,6-hexanediol bischloroformate linker: Slower, sub-therapeutic release
Quantified DifferenceThe TEG linker provides optimal hydrophilicity for continuous surface erosion, whereas the hexanediol linker stalls release.
Conditionsin vivo rabbit model / in vitro hydrolysis of pure dimer implants

Procurement of the TEG-based linker is critical for drug delivery formulators aiming to achieve consistent, long-term release without relying on traditional PLGA polymer matrices.

Reactive Diluent Molecular Weight and Ductility in Resins

Triethylene glycol bis(chloroformate) is utilized to synthesize specific low-molecular-weight polycarbonate dimethacrylates (PCDMA) by condensation with 2-hydroxyethylmethacrylate. This reaction yields a precise PCDMA with a molecular weight of 462. Unlike conventional polycarbonates which possess molecular weights between 30,000 and 200,000 and cannot be used as flowable diluents, the TEG-derived PCDMA (MW 462) functions as a highly ductile, low-viscosity reactive monomer. When blended with Bis-GMA, it significantly reduces polymerization shrinkage stress while maintaining the necessary handling characteristics for dental applications [1].

Evidence DimensionMolecular weight and resin processability
Target Compound DataTEG bis(chloroformate)-derived PCDMA: MW 462, low viscosity, highly ductile
Comparator Or BaselineConventional polycarbonates: MW 30,000–200,000, solid/highly viscous
Quantified DifferenceThe TEG-derived monomer is approximately 2 orders of magnitude lower in molecular weight, enabling its use as a reactive diluent rather than a structural plastic.
ConditionsCondensation with HEMA; formulation in Bis-GMA dental composites

Buyers formulating light-curable dental or optical resins must select this specific bis(chloroformate) to achieve the exact oligomer size required for low-shrinkage, flowable composites.

Precursor Suitability and Process Safety vs. Phosgene

For the industrial and laboratory-scale synthesis of TEG-linked polycarbonates and dimers, triethylene glycol bis(chloroformate) serves as a stable, liquid-phase bis-electrophile. Compared to utilizing highly toxic gaseous phosgene with triethylene glycol—which requires specialized containment, extreme safety protocols, and complex stoichiometric control to prevent oligomerization—the pre-formed bis(chloroformate) allows for direct, controlled dropwise addition in standard reactors at 0 °C to room temperature. This yields high-purity carbonate linkages with simple byproduct (HCl/amine salt) removal [1].

Evidence DimensionProcess safety and handling requirements
Target Compound DataTEG bis(chloroformate): Stable liquid, standard fume hood/reactor handling
Comparator Or BaselinePhosgene + TEG: Highly toxic gas, requires extreme containment (Schedule 3 chemical)
Quantified DifferenceEliminates the need for gaseous phosgene handling and drastically reduces the risk of uncontrolled polymerization during linker synthesis.
ConditionsStandard bench-to-pilot scale esterification/carbonate synthesis

Procurement of the pre-formed bis(chloroformate) drastically lowers regulatory and safety barriers for facilities synthesizing PEGylated or TEG-linked specialty chemicals.

Polymer-Free Sustained-Release Drug Implants

Where this compound is the right choice: Synthesizing symmetric or asymmetric prodrug dimers (e.g., corticosteroid dimers) that self-assemble into solid implants. The TEG linker ensures the correct hydrophilic balance for predictable surface erosion and long-term drug release without the need for a PLGA polymer matrix [1].

Low-Shrinkage Dental and Optical Resins

Where this compound is the right choice: Employing the compound as a precursor to synthesize low-molecular-weight polycarbonate dimethacrylates (PCDMA). These monomers act as ductile, reactive diluents in Bis-GMA formulations, reducing polymerization stress in light-cured dental composites and optical coatings [2].

Safe Bench-to-Pilot Scale TEG-Linker Synthesis

Where this compound is the right choice: Serving as a highly reactive, liquid-phase bis-electrophile for crosslinking diols or diamines in materials science. It provides a flexible, hydrophilic triethylene glycol spacer without the severe handling risks and regulatory hurdles associated with gaseous phosgene [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.7%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

17134-17-7

Wikipedia

Carbonochloridic acid, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester

General Manufacturing Information

Carbonochloridic acid, C,C'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Last modified: 08-15-2023

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